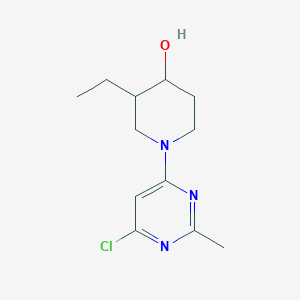
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol
説明
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol, also known by its CAS number 2098011-63-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 255.74 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds related to piperidine demonstrate significant anticancer activities. For instance, derivatives of piperidin have been shown to reduce the growth of various hematological cancer cell lines while promoting apoptosis through the upregulation of genes such as p53 and Bax .
Table 1: Summary of Biological Activities
The mechanism through which this compound exerts its effects may involve interaction with specific protein targets. Molecular docking studies have suggested that the compound can bind effectively to various proteins associated with cancer progression . This binding affinity is crucial for developing targeted therapies.
Case Studies
In a study assessing the effects of piperidine derivatives on cancer cell lines, several compounds were evaluated for their cytotoxicity against multiple myeloma and acute myeloid leukemia cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents .
Case Study: Piperidine Derivatives in Cancer Treatment
A series of synthesized piperidine derivatives were tested against H929 (Multiple Myeloma) and MV-4-11 (Acute Myeloid Leukemia) cell lines. The findings highlighted that modifications in the chemical structure enhanced solubility and biological activity.
Pharmacokinetics and ADMET Properties
Computational studies have been conducted to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. These studies are essential for understanding the drug-like characteristics of the compound and its suitability for further development as a therapeutic agent .
特性
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-3-9-7-16(5-4-10(9)17)12-6-11(13)14-8(2)15-12/h6,9-10,17H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXRMFVMRXVFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















